N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylthio)benzamide
Description
N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylthio)benzamide (CAS: 921870-29-3) is a thiazole-based benzamide derivative with a molecular formula of C₂₀H₁₆N₂O₃S₂ and a molecular weight of 396.5 g/mol . Its structure features:
- A thiazole ring substituted at the 4-position with a 7-methoxybenzofuran moiety, a fused heterocyclic system known for enhancing metabolic stability and binding affinity in medicinal chemistry.
- A benzamide group at the 2-position of the thiazole, modified with a methylthio (-SMe) substituent at the 3-position of the benzene ring. This sulfur-containing group may influence electronic properties and hydrophobic interactions.
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S2/c1-24-16-8-4-5-12-10-17(25-18(12)16)15-11-27-20(21-15)22-19(23)13-6-3-7-14(9-13)26-2/h3-11H,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQFUOPYHOSOCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylthio)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a thiazole ring fused with a benzofuran moiety, which is known for its diverse biological properties. The methoxy group on the benzofuran enhances its lipophilicity, potentially aiding in cellular uptake.
Antimicrobial Activity
Recent studies have demonstrated the antibacterial properties of similar thiazole derivatives, suggesting a promising avenue for this compound. Research has shown that thiazole derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 8 | 10.5 |
| S. aureus | 7.5 | 8 |
| B. subtilis | 7.5 | 9 |
| S. epidermidis | 6 | 6 |
This table illustrates the effectiveness of various thiazole compounds, indicating that modifications can enhance their antibacterial properties .
Anticancer Activity
This compound has shown potential as an anticancer agent through mechanisms involving tubulin polymerization inhibition. Similar compounds have been reported to bind to the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells.
- Tubulin Binding : Compounds that inhibit tubulin polymerization can disrupt microtubule dynamics, essential for mitosis.
- Cell Cycle Arrest : Studies have shown that such compounds can effectively halt cancer cell progression at the G(2)/M phase.
- Apoptosis Induction : The disruption in microtubule formation leads to programmed cell death in affected cells.
In vivo studies have indicated that these compounds can overcome multidrug resistance, making them viable candidates for further development in cancer therapy .
Anti-inflammatory Activity
The benzofuran component of the compound is associated with anti-inflammatory effects. Research indicates that derivatives can inhibit nitric oxide (NO) production and downregulate pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS).
Key Findings
- Inhibition of NO Production : Compounds demonstrated significant inhibition of LPS-induced NO release.
- Cytokine Regulation : Downregulation of COX-2 and other inflammatory mediators was observed, indicating a potential therapeutic role in inflammatory diseases .
Case Studies
- Antibacterial Efficacy : A study involving a series of thiazole derivatives showed potent activity against multiple bacterial strains, emphasizing the importance of structural modifications in enhancing efficacy.
- Anticancer Potency : In vivo models using prostate cancer xenografts revealed that certain thiazole derivatives could significantly reduce tumor growth without apparent neurotoxicity, supporting their potential as safer alternatives to existing chemotherapeutics .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between the target compound and analogs from the literature:
Key Observations:
- Molecular Weight and Lipophilicity: Bulky substituents (e.g., dodecyl chain in 5p ) increase lipophilicity, whereas polar groups like morpholinomethyl (4d) enhance water solubility .
Spectral Data Comparisons
NMR and MS Profiles:
- Target Compound : Expected ¹H NMR signals for methoxybenzofuran (δ 6.8–7.5 ppm for aromatic protons, δ 3.8 ppm for -OMe) and methylthio (δ 2.5 ppm). HRMS would confirm the molecular ion at m/z 396.5 .
- Compound 6d (): Shows aromatic protons for trifluoromethylphenyl (δ 7.4–8.3 ppm) and a 4-fluorobenzamide (δ 7.3–8.2 ppm). HRMS: m/z 381.4 .
- Nitazoxanide Derivative (): Features 5-chlorothiazole (δ 7.8–8.2 ppm) and difluorobenzamide (δ 6.9–7.6 ppm). IR confirms absence of C=O in tautomeric forms .
IR and Tautomerism:
- Compounds with 1,2,4-triazole cores () exhibit tautomerism, confirmed by IR absence of νS-H (~2500 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) . The target compound’s thiazole-amide structure avoids such tautomeric complexity.
Q & A
Q. Advanced Optimization :
- Yield Improvement : Adjusting stoichiometric ratios (e.g., 1.2:1 benzoyl chloride to thiazole amine) and solvent polarity (e.g., CH₃OH for recrystallization) enhances crystallinity and purity .
- Troubleshooting : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and address side products (e.g., unreacted thioureas) with NaHCO₃ washes .
Q. Table 1: Representative Synthesis Data
| Intermediate | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|
| Thiazole core | Ethanol | 30 min reflux | 61–77 |
| Amide product | Pyridine | Overnight | 66–77 |
How can researchers confirm the structural integrity and purity of this compound using advanced spectroscopic and crystallographic methods?
Q. Basic Characterization :
- ¹H/¹³C NMR : Key signals include methoxy protons (δ 3.8–4.0 ppm), methylthio (δ 2.5 ppm), and aromatic protons (δ 7.2–8.2 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 435 [M+H]⁺) confirm molecular weight .
Q. Advanced Confirmation :
- X-ray Crystallography : Resolve hydrogen bonding (e.g., N–H···N interactions) and packing motifs. For example, centrosymmetric dimers stabilize the crystal lattice .
- Elemental Analysis : Validate purity (>98%) by matching calculated vs. experimental C/H/N/S values (e.g., C: 62.3%, H: 4.1%, N: 9.6%) .
Q. Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Hydrogen bond (Å) | N1–H1···N2: 2.89 |
| R factor | 0.050 |
What strategies are effective in resolving discrepancies between computational predictions and experimental data regarding the compound’s bioactivity?
Q. Basic Analysis :
- Docking Studies : Use molecular dynamics (MD) to model interactions with targets (e.g., PFOR enzyme inhibition). Compare binding poses with crystallographic data .
- In Vitro Assays : Validate enzyme inhibition (IC₅₀) in anaerobic organisms and correlate with substituent effects (e.g., methoxy vs. methylthio groups) .
Q. Advanced Resolution :
- SAR Studies : Systematically modify substituents (e.g., replace methoxy with ethoxy) to assess steric/electronic impacts on activity .
- Metabolic Stability : Evaluate methylthio’s role in pharmacokinetics via liver microsome assays. Lipophilicity (LogP ~3.7) predicts blood-brain barrier penetration .
Q. Contradiction Example :
- Predicted vs. Observed IC₅₀ : If MD simulations suggest stronger binding than experimental IC₅₀ values, re-evaluate protonation states or solvent effects in docking models .
How does the methylthio substituent influence the compound’s physicochemical properties and target binding?
Q. Basic Mechanism :
Q. Advanced Insights :
- Metabolic Stability : Methylthio resists oxidative degradation better than thiol (-SH), as shown in microsomal stability assays (t₁/₂ > 60 min) .
- Crystallographic Evidence : Methylthio’s orientation in the binding pocket minimizes steric clashes, as seen in analogous benzamide-thiazole structures .
What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?
Q. Basic Scaling Issues :
- Purification : Column chromatography becomes impractical; switch to recrystallization or fractional distillation .
- Cost : Optimize solvent recovery (e.g., ethanol reuse) and reduce excess reagents .
Q. Advanced Solutions :
- Flow Chemistry : Continuous synthesis of the thiazole core reduces batch variability .
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor amide coupling in real time .
How can researchers validate the compound’s stability under physiological conditions?
Q. Basic Protocols :
Q. Advanced Profiling :
- Forced Degradation : Expose to H₂O₂ (oxidative stress) and identify metabolites via LC-MS. Sulfoxide formation is a major pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
